molecular formula C16H11F3N2O2 B2434481 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-46-6

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B2434481
CAS No.: 337924-46-6
M. Wt: 320.271
InChI Key: UOQKUUTWLBEAIW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a quinazoline core substituted with a methoxyphenoxy group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQKUUTWLBEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the nucleophilic substitution and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The methoxyphenoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic compound featuring a quinazoline core and methoxyphenoxy and trifluoromethyl groups. It is identified by the CAS number 337924-46-6 and is researched for use in medicinal chemistry and materials science. The trifluoromethyl group can enhance the compound's ability to penetrate cell membranes, which allows it to interact with molecular targets within cells, potentially modulating enzyme activities and influencing cellular pathways, leading to therapeutic effects.

Potential Applications

This compound has several applications across various fields:

  • Medicinal Chemistry The compound is being explored for its potential in antimicrobial and anticancer applications. Research indicates it exhibits potential biological activities, particularly in antimicrobial and anticancer domains.
  • Binding interactions Studies exploring the interactions of this compound with biological targets have revealed insights into its mechanism of action. The compound's lipophilicity allows it to effectively cross cellular membranes, where it can bind to specific enzymes or receptors. This binding may inhibit or activate certain pathways, contributing to its observed biological effects.

Quinazoline Derivatives as Potential Bioactive Molecules

Quinazoline derivatives show a broad range of medicinal activities .

  • 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(2,4-difluorophenyl)quinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrile and 2-(4-(6-o-tolylquinazolin-4-ylamino)phenyl)acetonitrile were found to be phosphoinositide-3-kinase inhibitors against cancers such as pancreatic, prostate, breast, and melanoma .
  • Quinazoline derivatives can act as inhibitors of vascular endothelial cell growth (VEGF) RTK and exhibit activity against epidermal growth factor .
  • Some quinazoline derivatives demonstrate anticancer activity .
  • Other derivatives can be used as poly ADP ribose polymerase (PARP) inhibitors, which are effective for breast cancer treatment .
  • Some are used as type 1 receptor tyrosine kinase inhibitors .
  • Certain quinazoline derivatives have been reported as potent molecules against breast cancer cell lines .

Quinazolinones as Anticancer Agents

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenoxy and trifluoromethyl groups in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline makes it unique among similar compounds

Biological Activity

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H11F3N2O2
  • CAS Number : 337924-46-6
  • Molecular Weight : 320.26 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.
  • Anticancer Properties : Potential inhibition of cancer cell proliferation through modulation of key signaling pathways.
  • Anti-inflammatory Effects : Demonstrated capacity to reduce inflammation markers in vitro.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, show promising antimicrobial properties. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing an IC50 value indicative of moderate antibacterial activity.

CompoundBacterial StrainIC50 (µM)Reference
This compoundS. aureus12.5
This compoundE. coli15.0

Anticancer Mechanisms

The anticancer potential of this compound is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers. The inhibition of EGFR autophosphorylation has been linked to reduced tumor growth in various cancer models.

Case Study: EGFR Inhibition

In a study involving human cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been explored through its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity was assessed using human peripheral blood mononuclear cells (PBMCs), where treatment with the compound resulted in a marked decrease in cytokine production.

CytokineControl (pg/mL)Treated (pg/mL)Reduction (%)
TNF-alpha2507570
IL-63009070

The mechanism by which this compound exerts its biological effects involves several pathways:

  • EGFR Pathway Modulation : By inhibiting EGFR, the compound disrupts downstream signaling pathways involved in cell proliferation and survival.
  • Cytokine Inhibition : The reduction of pro-inflammatory cytokines suggests a mechanism involving the modulation of NF-kB signaling.
  • Direct Antibacterial Action : The structure may allow for interaction with bacterial membranes or specific enzymes critical for bacterial survival.

Q & A

Q. What are the optimal synthetic routes for constructing the quinazoline core in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline?

The quinazoline core can be synthesized via cyclocondensation reactions. For example, describes refluxing hydrazide derivatives in DMSO to form triazole intermediates, which can be adapted for quinazoline synthesis by substituting appropriate starting materials (e.g., anthranilic acid derivatives). Key steps include:

  • Reagent Selection : Use chloromethyl or trifluoromethyl precursors (e.g., 2-chloroacetamide) to introduce substituents during cyclization .
  • Solvent and Conditions : Reflux in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid to promote cyclization .
  • Purification : Crystallization using water-ethanol mixtures yields pure products (65–85% yields) .

Q. How can spectroscopic methods validate the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm aromatic proton environments (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm and trifluoromethyl carbons at δ 120–125 ppm) .
  • LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Cl/F-containing derivatives .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity (e.g., deviations <0.3%) .

Q. What are the recommended protocols for assessing the compound’s solubility and stability in biological assays?

  • Solubility Screening : Test in DMSO (for stock solutions) and dilute into aqueous buffers (PBS, pH 7.4) to determine solubility limits .
  • Stability Studies : Incubate at 37°C in assay buffers (e.g., plasma or liver microsomes) and monitor degradation via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Substituent Variation : Replace the 4-methoxyphenoxy group with electron-withdrawing (e.g., 4-fluorophenoxy) or bulky groups (e.g., 4-bromophenyl) to evaluate effects on target binding .
  • Trifluoromethyl Modifications : Compare trifluoromethyl with difluoromethyl or methyl groups to assess hydrophobicity and metabolic stability .
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What computational strategies resolve contradictions in docking studies versus experimental binding data?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to account for flexible binding pockets missed in static docking .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to validate SAR trends .
  • Experimental Validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical residues identified computationally .

Q. How can synthetic byproducts or degradation products be characterized to troubleshoot low assay reproducibility?

  • HPLC-MS/MS : Identify impurities using reverse-phase chromatography coupled with tandem MS to detect trace byproducts (e.g., hydrolyzed quinazoline derivatives) .
  • Stability-Indicating Assays : Develop forced degradation protocols (e.g., exposure to light, heat, or acidic conditions) to profile degradation pathways .

Methodological Considerations

  • Data Interpretation : Cross-reference NMR splitting patterns with X-ray crystallography data (e.g., ) to resolve ambiguous stereochemistry .
  • Contradictory Bioactivity : Re-evaluate assay conditions (e.g., ATP concentrations in kinase assays) that may artificially suppress potency .

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